4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine
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Overview
Description
4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a pyrimidine core substituted with a methoxy group and a piperazine ring, which is further fused with a triazolopyrazine moiety. The unique structure of this compound allows it to exhibit a variety of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a heterocyclic diamine with a nitrite, followed by the reaction of hydrazine hydrate with dicarbonyl compounds to form the triazolopyrazine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper acetate to facilitate the cycloaddition reactions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of microwave irradiation to accelerate reaction times and increase efficiency . Additionally, the use of eco-friendly and catalyst-free methods can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated derivatives, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of various enzymes, including protein kinases such as JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine include:
1,2,3-Triazolo[1,5-a]pyrazines: These compounds share a similar triazolopyrazine core and exhibit comparable biological activities.
1,2,3-Triazolo[4,5-b]pyrazines: Another class of triazole-fused pyrazines with similar structural features and applications.
1,2,3-Triazolo[4,5-c]pyridazines: These compounds also contain a triazole ring fused to a pyridazine core and are used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug design and development .
Properties
Molecular Formula |
C15H18N8O |
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Molecular Weight |
326.36 g/mol |
IUPAC Name |
8-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C15H18N8O/c1-11-19-20-15-14(16-3-4-23(11)15)22-7-5-21(6-8-22)12-9-13(24-2)18-10-17-12/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
VWRKXIBGCVDRQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=CC(=NC=N4)OC |
Origin of Product |
United States |
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